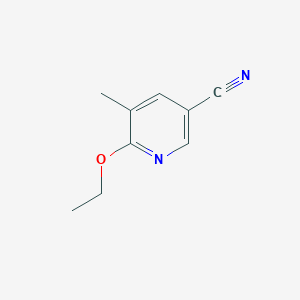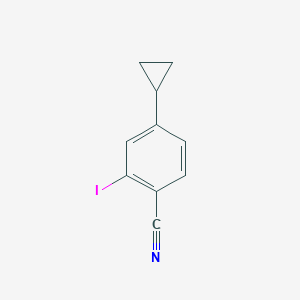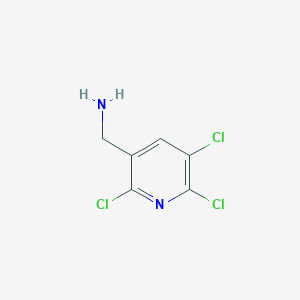
(2,5,6-Trichloropyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5,6-Trichloropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C6H5Cl3N2 and a molecular weight of 211.48 g/mol . It is a derivative of pyridine, characterized by the presence of three chlorine atoms at positions 2, 5, and 6, and an amine group attached to the 3-position of the pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5,6-Trichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the chlorination of 3-pyridinemethanol to form 2,5,6-trichloro-3-pyridinemethanol, which is then converted to this compound through a reaction with ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
化学反应分析
Types of Reactions: (2,5,6-Trichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.
Reduction Products: Reduced forms, including amine derivatives.
科学研究应用
Chemistry: (2,5,6-Trichloropyridin-3-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
作用机制
The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
相似化合物的比较
- (2,4,6-Trichloropyridin-3-yl)methanamine
- (2,5-Dichloropyridin-3-yl)methanamine
- (2,6-Dichloropyridin-3-yl)methanamine
Comparison: (2,5,6-Trichloropyridin-3-yl)methanamine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C6H5Cl3N2 |
|---|---|
分子量 |
211.5 g/mol |
IUPAC 名称 |
(2,5,6-trichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H5Cl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2 |
InChI 键 |
WRJKBFRNYOIYSX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


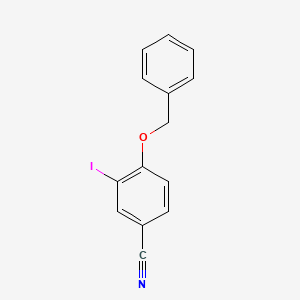
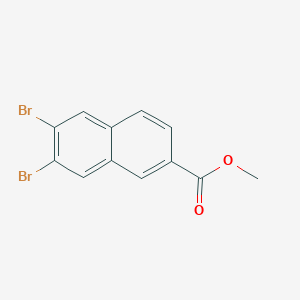
![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![6-Amino-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13008925.png)
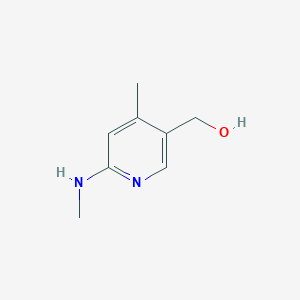
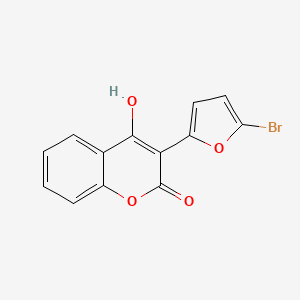
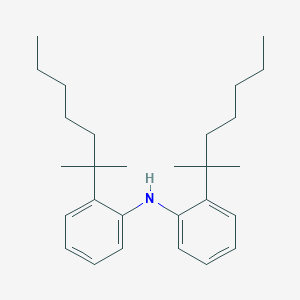
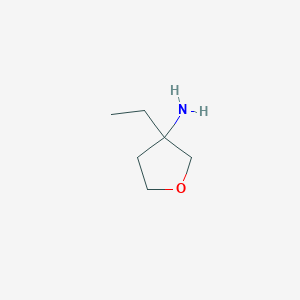
![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
